molecular formula C17H23NO3S B12199280 [(4-Butoxynaphthyl)sulfonyl](methylethyl)amine

[(4-Butoxynaphthyl)sulfonyl](methylethyl)amine

Cat. No.: B12199280
M. Wt: 321.4 g/mol
InChI Key: WOYWCXQMDDAVEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxynaphthyl)sulfonylamine typically involves the reaction of 4-butoxynaphthalene with sulfonyl chloride to form the sulfonyl derivative, which is then reacted with methylethylamine. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of sulfonamides, including (4-Butoxynaphthyl)sulfonylamine, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Butoxynaphthyl)sulfonylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (4-Butoxynaphthyl)sulfonylamine can yield sulfonyl chlorides, while reduction can produce sulfides .

Scientific Research Applications

(4-Butoxynaphthyl)sulfonylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Butoxynaphthyl)sulfonylamine involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Butoxynaphthyl)sulfonylamine include other sulfonamides such as:

  • Sulfamethoxazole
  • Sulfadiazine
  • Sulfapyridine

Uniqueness

(4-Butoxynaphthyl)sulfonylamine is unique due to its specific structural features, such as the presence of the butoxynaphthyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological properties compared to other sulfonamides .

Properties

Molecular Formula

C17H23NO3S

Molecular Weight

321.4 g/mol

IUPAC Name

4-butoxy-N-propan-2-ylnaphthalene-1-sulfonamide

InChI

InChI=1S/C17H23NO3S/c1-4-5-12-21-16-10-11-17(22(19,20)18-13(2)3)15-9-7-6-8-14(15)16/h6-11,13,18H,4-5,12H2,1-3H3

InChI Key

WOYWCXQMDDAVEC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)C

Origin of Product

United States

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